molecular formula C7H3Cl2FO B2778680 3-Chloro-5-fluorobenzoyl chloride CAS No. 886496-62-4

3-Chloro-5-fluorobenzoyl chloride

Cat. No. B2778680
M. Wt: 193
InChI Key: CQQPZYVMGWYJOO-UHFFFAOYSA-N
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Description

3-Chloro-5-fluorobenzoyl chloride is a chemical compound with the molecular formula C7H3Cl2FO . It has a molecular weight of 193 . The compound is typically stored at ambient temperature and is in liquid form .


Molecular Structure Analysis

The InChI code for 3-Chloro-5-fluorobenzoyl chloride is 1S/C7H3Cl2FO/c8-5-1-4(7(9)11)2-6(10)3-5/h1-3H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

3-Chloro-5-fluorobenzoyl chloride is a liquid at room temperature . It has a molecular weight of 193 . More specific physical and chemical properties such as boiling point, melting point, and density are not provided in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Methodology : A study outlined a synthetic method for a compound closely related to 3-Chloro-5-fluorobenzoyl chloride, demonstrating practicality, high yield, and cost-effectiveness in its synthesis (Su Wei-ke, 2008).
  • Molecular Stability and Structure : Research on molecular structures related to 3-Chloro-5-fluorobenzoyl chloride showed insights into the stability and electron delocalization, highlighting their reactivity and potential applications in various chemical reactions (M. Hobbs et al., 2010).

Industrial and Pharmaceutical Applications

  • Intermediate for Antibiotics : The compound has been reviewed as an important intermediate in the production of ciprofloxacin, an antibiotic, with discussions on the synthetic process, environmental impact, and yield improvements (Bian Ming & Zhang Tianyong, 2007).
  • Photoinduced Reactions : Studies on photoinduced reactions of compounds similar to 3-Chloro-5-fluorobenzoyl chloride in solid Ar have provided insights into their potential uses in photochemistry and material sciences (Nobuaki Tanaka et al., 2014).

Safety And Hazards

The safety data sheet for a related compound, 3-Chloro-5-fluorobenzyl bromide, indicates that it causes severe skin burns and eye damage . It is reasonable to assume that 3-Chloro-5-fluorobenzoyl chloride may have similar hazards, but specific safety data for this compound is not provided in the search results.

properties

IUPAC Name

3-chloro-5-fluorobenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2FO/c8-5-1-4(7(9)11)2-6(10)3-5/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQQPZYVMGWYJOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Cl)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-fluorobenzoyl chloride

Synthesis routes and methods I

Procedure details

3-Chloro-5-fluorobenzoic acid (400 mg, 2.3 mmol) was treated with a solution of oxalyl chloride (4.6 mL of 2.5 M in dichloromethane, 11.5 mmol) and a catalytic amount of N,N-dimethylformamide. The reaction was stirred at ambient temperature for 2.5 hours. The excess oxalyl chloride was removed in vacuo to afford 3-chloro-5-fluorobenzoyl chloride.
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400 mg
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4.6 mL
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solvent
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Synthesis routes and methods II

Procedure details

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Citations

For This Compound
1
Citations
V Haller - 2023 - ub01.uni-tuebingen.de
The aim of this thesis was the design and synthesis of novel p38α MAPK inhibitors to gain a better understanding of the SAR and the interaction of the type I ½ residues with the R-spine. …
Number of citations: 3 ub01.uni-tuebingen.de

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